N-Arachidonyl Maleimide
CAS No.: 876305-42-9
Cat. No.: VC0005412
Molecular Formula: C24H35NO2
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 876305-42-9 |
---|---|
Molecular Formula | C24H35NO2 |
Molecular Weight | 369.5 g/mol |
IUPAC Name | 1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione |
Standard InChI | InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Standard InChI Key | GZNZRHSGGQUYAP-DOFZRALJSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O |
Appearance | Assay:>98%A solution in ethanol |
Chemical and Structural Characteristics
Molecular Identity and Synthesis
NAM, systematically named 1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione, is synthesized through the conjugation of maleic anhydride with arachidonyl amine. The compound’s purity (≥98%) is verified via high-performance liquid chromatography (HPLC), and it is typically supplied as a solution in methyl acetate for enhanced stability . Storage at -80°C preserves its activity for over two years, though solvent exchange to dimethyl sulfoxide (DMSO) or ethanol is recommended for experimental use .
Table 1: Key Chemical Properties of N-Arachidonyl Maleimide
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 369.5 g/mol | |
CAS Registry Number | 876305-42-9 | |
Solubility in DMSO | ~30 mg/mL | |
Stability | ≥2 years at -80°C |
Spectral Characterization
Mass spectrometry (MS-MS) analysis of NAM reveals a precursor ion at 370.2741 and fragment peaks at 286.2, 244.2, and 272.2, corresponding to cleavage of the arachidonyl chain and maleimide ring . Nuclear magnetic resonance (NMR) data further confirm the (5Z,8Z,11Z,14Z) configuration of the tetraene moiety, essential for interactions with MAGL’s hydrophobic substrate channel .
Pharmacological Profile and Mechanism of Action
MAGL Inhibition and Selectivity
NAM inhibits MAGL with an of 140 nM in rat cerebellar membranes, achieving 80% suppression of 2-AG hydrolysis at 1 µM . Unlike non-selective inhibitors such as URB602, NAM exhibits minimal activity against FAAH () or other serine hydrolases, making it a valuable tool for isolating 2-AG-dependent signaling pathways . Irreversible inhibition occurs via Michael addition of MAGL’s catalytic serine to the maleimide group, a mechanism validated by activity-based protein profiling .
Table 2: Pharmacodynamic Parameters of NAM in Mice
Parameter | Effect of 2-AG + NAM | CB1 Antagonism (SR141716A) | Source |
---|---|---|---|
Hypothermia | Δ -3.5°C | Δ -1.8°C | |
Antinociception | 150% latency increase | 60% reduction | |
Catalepsy | 45 sec immobility | 20 sec immobility |
Research Applications and Experimental Use
Neuropharmacology Studies
NAM has been instrumental in elucidating 2-AG’s role in pain modulation. In rat models of inflammatory pain, intrathecal NAM (1 µg) enhances 2-AG-induced suppression of spinal nociceptive neurons by 70%, an effect reversed by MAGL overexpression . This highlights MAGL inhibition as a therapeutic strategy for chronic pain conditions.
Endocannabinoid Recycling Pathways
Radiolabeled -NAM has been used to track MAGL distribution in murine brain homogenates, revealing high enzyme density in the cerebellum, hippocampus, and cortex . These findings align with 2-AG’s role in synaptic plasticity and retrograde signaling.
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